molecular formula C12H17NO3 B8506472 2-Isobutyl-6-methoxy-isonicotinic acid methyl ester

2-Isobutyl-6-methoxy-isonicotinic acid methyl ester

Cat. No. B8506472
M. Wt: 223.27 g/mol
InChI Key: MKKIECMZHKIJMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isobutyl-6-methoxy-isonicotinic acid methyl ester is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 2-methoxy-6-(2-methylpropyl)pyridine-4-carboxylate

InChI

InChI=1S/C12H17NO3/c1-8(2)5-10-6-9(12(14)16-4)7-11(13-10)15-3/h6-8H,5H2,1-4H3

InChI Key

MKKIECMZHKIJMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=CC(=C1)C(=O)OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-chloro-6-methoxy-isonicotinic acid methyl ester (1.66 g, 8.23 mmol) in dry THF (50 mL), Fe(acac)3 (320 mg, 0.901 mmol) followed by NMP (1.1 mL, 11.5 mmol) is added. The mixture is cooled to −74° C. before a 2 M solution of isobutylmagnesium chloride (7 mL, 14.0 mmol) in THF is added. Stirring is continued at −75° C. for 1 h, before the mixture is warmed to 0° C. The reaction is quenched by carefully adding water. The mixture is diluted with EA, washed with water followed by brine, dried over MgSO4, filtered and concentrated to give crude 2-isobutyl-6-methoxy-isonicotinic acid methyl ester (1.20 g) as an oil; LC-MS: tR=1.37 min; [M+1]+=224.12.
Quantity
1.66 g
Type
reactant
Reaction Step One
[Compound]
Name
Fe(acac)3
Quantity
320 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
7 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 2-chloro-6-methoxy-isonicotinic acid methyl ester (1.66 g, 8.23 mmol) in dry THF (50 mL), NMP (1.1 mL, 11.5 mmol) is added. The mixture is cooled to −74° C. before a 2 M solution of isobutylmagnesium chloride (7 mL, 14.0 mmol) in THF is added. Stirring is continued at −75° C. for 1 h, before the mixture is warmed to 0° C. The reaction is quenched by carefully adding water. The mixture is diluted with EA, washed with water followed by brine, dried over MgSO4, filtered and concentrated to give crude 2-isobutyl-6-methoxy-isonicotinic acid methyl ester (1.20 g) as an oil; LC-MS: tR=1.37 min; [M+1]+=224.12.
Quantity
1.66 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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